N-(3-Phosphonopropyl)glycine
CAS No.: 140151-47-9
Cat. No.: VC19118413
Molecular Formula: C5H12NO5P
Molecular Weight: 197.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140151-47-9 |
---|---|
Molecular Formula | C5H12NO5P |
Molecular Weight | 197.13 g/mol |
IUPAC Name | 2-(3-phosphonopropylamino)acetic acid |
Standard InChI | InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |
Standard InChI Key | KZMNPRNCJFFNRZ-UHFFFAOYSA-N |
Canonical SMILES | C(CNCC(=O)O)CP(=O)(O)O |
Introduction
Chemical Structure and Synthesis
Core Molecular Architecture
N-(3-Phosphonopropyl)glycine consists of a glycine backbone modified by a 3-phosphonopropyl group (-CH₂CH₂CH₂PO₃H₂) at the nitrogen atom. This substitution introduces a phosphonic acid moiety, conferring strong chelating properties and acidity due to the phosphate group’s ionization . The molecular formula is inferred as C₅H₁₀NO₅P, with a molecular weight of approximately 195.11 g/mol (calculated from analogous structures in ).
Comparative Analysis with Glyphosine
Glyphosine (N,N-bis(phosphonomethyl)glycine), a structurally related compound, shares the glycine core but features two phosphonomethyl (-CH₂PO₃H₂) groups instead of a single phosphonopropyl chain . Key differences include:
The elongated alkyl chain in N-(3-Phosphonopropyl)glycine may enhance lipophilicity compared to Glyphosine, potentially influencing its membrane permeability and biological activity .
Biological Activity and Mechanisms
Stereochemical Considerations
Industrial and Agricultural Applications
Plant Growth Modulation
Glyphosine’s role as a plant growth retardant highlights the utility of phosphonated glycine derivatives in agriculture . By inhibiting enzymes involved in cell wall biosynthesis, it redirects metabolic flux toward sucrose accumulation . N-(3-Phosphonopropyl)glycine, with its single phosphonate group, might exhibit milder growth-retarding effects, making it a candidate for precision agriculture where moderate modulation is desired.
Metabolic and Environmental Fate
Biodegradation Pathways
Phosphonates are notoriously resistant to degradation due to the stable C-P bond . Glyphosine’s environmental persistence is well-documented, with hydrolysis half-lives exceeding 100 days in soil . N-(3-Phosphonopropyl)glycine’s longer alkyl chain could slightly enhance microbial degradation rates, though its environmental impact remains speculative without direct data.
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